molecular formula C24H25N5O4S B11510808 4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Katalognummer: B11510808
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: QGSFREPROQEGDZ-XKRMLOAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a benzoic acid moiety, and a dimethylamino group, which may contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the thiazine ring, followed by the introduction of the benzoic acid group and the dimethylamino substituent. Common reagents and conditions include:

    Thiazine ring formation: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoic acid introduction: This can be achieved through esterification or amidation reactions.

    Dimethylamino group addition: This step may involve nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino group or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID: Unique due to its specific functional groups and structure.

    Other thiazine derivatives: May share some chemical properties but differ in reactivity and applications.

    Benzoic acid derivatives: Commonly used in various chemical and industrial applications.

Eigenschaften

Molekularformel

C24H25N5O4S

Molekulargewicht

479.6 g/mol

IUPAC-Name

4-[[3-[(Z)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H25N5O4S/c1-15(4-5-16-6-12-19(13-7-16)28(2)3)27-29-21(30)14-20(34-24(29)25)22(31)26-18-10-8-17(9-11-18)23(32)33/h4-13,20,25H,14H2,1-3H3,(H,26,31)(H,32,33)/b5-4+,25-24?,27-15-

InChI-Schlüssel

QGSFREPROQEGDZ-XKRMLOAFSA-N

Isomerische SMILES

C/C(=N/N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/C=C/C3=CC=C(C=C3)N(C)C

Kanonische SMILES

CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)C=CC3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.